N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-12-5-7-13(8-6-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCBGWSFJLFTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | 2-Fluoroaniline + Acetic anhydride | 85% | IR, NMR |
| 2 | Pyrazolo[3,4-d]pyrimidine derivative + Sulfur source | 90% | NMR, Mass Spectrometry |
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activity. The specific compound under discussion has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 12 µM to 42 µM across different cell lines, indicating moderate to strong activity against tumor growth.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| NCI-H460 | 42 | Cell cycle arrest |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have reported on the biological evaluation of pyrazolo derivatives. For instance:
- A study by Bouabdallah et al. reported that related pyrazole compounds showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
- Another investigation highlighted the potential of pyrazolo-linked thiourea derivatives as CDK2 inhibitors with IC50 values around 25 nM .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what critical parameters influence yield and purity?
The synthesis involves multi-step reactions, including:
- Core formation : Condensation of pyrazolo[3,4-d]pyrimidine precursors with fluorophenyl derivatives under reflux in anhydrous solvents (e.g., DMF or acetonitrile).
- Sulfanyl-acetamide coupling : Thiol-alkylation using α-chloroacetamide intermediates in the presence of bases like K₂CO₃ or triethylamine .
- Critical parameters : Temperature control (±2°C), solvent polarity (to stabilize intermediates), and stoichiometric ratios (e.g., 1:1.2 for thiol coupling) to minimize side products. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are data contradictions resolved?
- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.5 ppm for fluorophenyl groups) and acetamide carbonyl (δ ~170 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of –SC₂H₄O–).
- IR : Validate sulfanyl (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹) groups .
- Contradiction resolution : Impurities (e.g., unreacted thiols) are identified via TLC and removed by column chromatography (silica gel, ethyl acetate/hexane). Tautomeric forms (e.g., pyrimidine ring proton shifts) are resolved by variable-temperature NMR .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition : Kinase or protease assays (IC50 determination) using fluorogenic substrates.
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Solubility and stability : HPLC-based stability studies in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can computational tools aid in understanding target interactions, and what validation methods are recommended?
- Molecular docking (AutoDock/Vina) : Predict binding modes to kinases (e.g., EGFR) using crystal structures (PDB IDs). Focus on sulfanyl-acetamide interactions with catalytic lysine residues.
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and key hydrogen bonds (e.g., NH–O=C with ATP-binding pockets).
- Validation : Compare computational results with experimental SAR data (e.g., IC50 vs. docking scores) and crystallographic studies (e.g., ) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Bioavailability optimization : Formulate as nanoparticles (PLGA encapsulation) or co-administer with CYP450 inhibitors to reduce metabolic clearance.
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations (Cmax, t1/2) in rodent models.
- Metabolite identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyrimidine rings) .
Q. How do crystal structure analyses inform molecular conformation and binding interactions?
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., pyrimidine N–H to acetamide carbonyl, distance ~2.8 Å).
- Planarity : Pyrazolo-pyrimidine core adopts near-planar geometry (dihedral angle <10°), enhancing π-π stacking with aromatic residues in target proteins.
- Comparative analysis : Structural analogs (e.g., N-(4-chlorophenyl) derivatives) show similar packing motifs (P21/c space group) but variable torsional angles (~42–67°), impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
